molecular formula C10H11N3S B15058540 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine

2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine

Cat. No.: B15058540
M. Wt: 205.28 g/mol
InChI Key: RBVVQTOTKUKBEC-UHFFFAOYSA-N
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Description

2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine is a heterocyclic compound that features both a pyridine and a thiazole ring. These rings are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as silica-supported tungstosilisic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution at the C-5 position, while the pyridine ring can undergo nucleophilic substitution at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

2-(2-(Pyridin-3-yl)thiazol-5-yl)ethanamine is unique due to the presence of both pyridine and thiazole rings, which confer a combination of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C10H11N3S/c11-4-3-9-7-13-10(14-9)8-2-1-5-12-6-8/h1-2,5-7H,3-4,11H2

InChI Key

RBVVQTOTKUKBEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(S2)CCN

Origin of Product

United States

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